molecular formula C23H25NO4S2 B5022455 (5E)-5-[[2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5022455
M. Wt: 443.6 g/mol
InChI Key: LHSUCCLZLCIWDX-XSFVSMFZSA-N
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Description

The compound (5E)-5-[[2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical reactions.

Properties

IUPAC Name

(5E)-5-[[2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4S2/c1-15-8-5-10-18(16(15)2)27-12-7-13-28-21-17(9-6-11-19(21)26-4)14-20-22(25)24(3)23(29)30-20/h5-6,8-11,14H,7,12-13H2,1-4H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSUCCLZLCIWDX-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCOC2=C(C=CC=C2OC)C=C3C(=O)N(C(=S)S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)OCCCOC2=C(C=CC=C2OC)/C=C/3\C(=O)N(C(=S)S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiazolidinone core: This can be achieved through the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the phenoxypropoxy group: This step involves the nucleophilic substitution of a halogenated phenoxypropane with the thiazolidinone intermediate.

    Final condensation: The final step involves the condensation of the intermediate with an appropriate aldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (5E)-5-[[2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The phenoxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenated reagents or strong nucleophiles like sodium hydride (NaH) can be used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated thiazolidinone derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazolidinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could lead to innovative applications in various industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-[[2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, modulating their activity. The phenoxy and methoxy groups can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: Similar core structure but different substituents.

    Phenoxypropoxy derivatives: Compounds with similar side chains but different core structures.

Uniqueness

The uniqueness of (5E)-5-[[2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combination of a thiazolidinone core with phenoxypropoxy and methoxy substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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